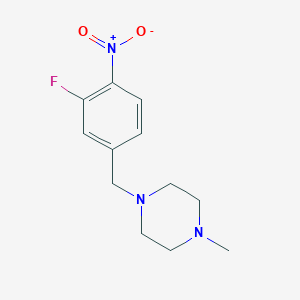

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine

Overview

Description

“1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Molecular Structure Analysis

The molecular structure of a related compound, “1-(3-Fluoro-4-nitrobenzyl)pyrrolidine”, has been analyzed . It has a molecular formula of C11H13FN2O2 and a molecular weight of 224.23 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “1-(3-Fluoro-4-nitrobenzyl)pyrrolidine”, have been analyzed . It has a molecular weight of 224.23 g/mol, and its computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

Derivatives Synthesis : Nitrogen-containing heterocycles have been synthesized using derivatives similar to 1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine. These reactions often involve dimethylformamide and potassium carbonate, leading to products like N,N'-bis(4-methylamino-3-nitrobenzyl)urea. Such compounds have potential applications in medicinal chemistry and drug development (Harutyunyan, 2016).

Schiff Base Synthesis : Schiff bases, with potential biological activities, have been synthesized using 1-amino-4-methylpiperazine and various aromatic aldehydes. The structures of these synthesized compounds were elucidated using techniques like FTIR, LC-MS, and NMR, indicating their potential for further pharmaceutical research (Ay, 2016).

Radiopharmaceuticals : The synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, was described for use in radiopharmaceuticals. This compound, prepared using a module-assisted two-step one-pot procedure, could have applications in medical imaging and diagnostics (Mäding et al., 2006).

Electrospray-Active Derivatization Reagents : Derivatization reagents like 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine have been developed for the LC-ESI-MS determination of steroids with a hydroxy group. These compounds significantly enhance the sensitivity of detection for steroids, which can be instrumental in biochemical and pharmaceutical research (Nishio et al., 2007).

Rate Limiting Proton Transfer in Synthesis : Research on the SNAr reaction between 4-fluoronitrobenzene and 1-methylpiperazine in acetonitrile, which is an early synthetic step in the synthesis of adavosertib (AZD1775), revealed insights into the kinetics of this reaction. Understanding the kinetics of such reactions is crucial for the efficient synthesis of complex pharmaceuticals (Ashworth et al., 2021).

Antioxidant Studies : Copper (II) and cobalt (III) macroacyclic Schiff-base complexes containing homopiperazine moiety were synthesized and evaluated for their antioxidant activities. Such studies are significant for the development of compounds with potential therapeutic benefits (Keypour et al., 2020).

Antimicrobial Activity : Novel compounds synthesized from 1-amino-4-methylpiperazine were tested for their antimicrobial activities. These studies contribute to the ongoing search for new and effective antimicrobial agents (Yolal et al., 2012).

Safety and Hazards

properties

IUPAC Name |

1-[(3-fluoro-4-nitrophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-12(16(17)18)11(13)8-10/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYQGRFKCJRQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)

![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)

![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)

![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)

![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)